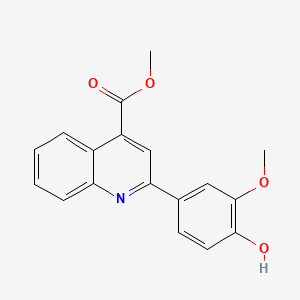

2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of quinoline derivatives, similar to 2-(4-Hydroxy-3-methoxy-phenyl)-quinoline-4-carboxylic acid methyl ester, often involves multi-step chemical reactions starting from readily available materials. For example, Bänziger et al. (2000) described a practical and large-scale synthesis of a related compound, rac-(3S,4aR,10aR)-6-methoxy-1-propyl-1,2,3,4,4a,5,10,10a-octahydrobenzo[g]quinoline-3-carboxylic acid methyl ester, starting from 1,6-dimethoxynaphthalene and ethoxymethylenecyanoacetic acid ethyl ester, showcasing the feasibility of large-scale manufacturing for such compounds (Bänziger, Cercus, Stampfer, & Sunay, 2000).

Molecular Structure Analysis

The molecular structure of quinoline derivatives plays a crucial role in their chemical behavior and biological activity. Techniques such as NMR and IR spectroscopy are typically employed to elucidate these structures. For instance, the synthesis and structural elucidation of related quinoline derivatives have been reported, emphasizing the importance of molecular structure in understanding the compound's properties and reactivity.

Chemical Reactions and Properties

Quinoline derivatives undergo various chemical reactions, reflecting their rich chemistry. The reactions include nucleophilic substitutions, electrophilic aromatic substitutions, and cyclization reactions, which are pivotal for modifying the quinoline core and introducing functional groups that modulate the compound's biological activity and chemical properties. For example, Venkatesan et al. (2010) detailed a one-step synthesis of 2,4-unsubstituted quinoline-3-carboxylic acid esters, demonstrating the versatility of quinoline chemistry (Venkatesan, Hocutt, Jones, & Rabinowitz, 2010).

Scientific Research Applications

Anticorrosive Materials

Quinoline derivatives, including those containing hydroxyl and methoxy groups, demonstrate significant effectiveness as anticorrosive materials for metallic surfaces. They function by forming stable chelating complexes with metal atoms, thus preventing corrosion. This application highlights the role of such compounds in extending the lifespan and durability of metals in various industrial contexts (Verma, Quraishi, & Ebenso, 2020).

Anticancer Agents

Cinnamic acid derivatives, which share structural features with the compound , have been studied for their anticancer potentials. These studies emphasize the importance of the phenyl acrylic acid functionality in synthesizing traditional and novel synthetic antitumor agents. The medicinal research into these derivatives has seen a resurgence in interest due to their significant antitumor efficacy (De, Baltas, & Bedos-Belval, 2011).

Biological Activities of Caffeic Acid Derivatives

Caffeic acid derivatives, including those from Salvia miltiorrhiza, exhibit a wide range of biological activities, such as antioxidant, anti-ischemia reperfusion, anti-thrombosis, anti-hypertension, anti-fibrosis, antiviral, and antitumor properties. These activities are attributed to their structural diversity, indicating the potential of similar compounds for drug discovery and the development of new therapeutic agents (Jiang et al., 2005).

Antioxidant Properties

Hydroxycinnamic acids, characterized by specific structural modifications such as the presence of hydroxyl groups, demonstrate pronounced antioxidant activities. These properties are leveraged in medicinal chemistry to develop more potent antioxidant molecules, suggesting a potential area of application for similar compounds in managing oxidative stress-related diseases (Razzaghi-Asl et al., 2013).

properties

IUPAC Name |

methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO4/c1-22-17-9-11(7-8-16(17)20)15-10-13(18(21)23-2)12-5-3-4-6-14(12)19-15/h3-10,20H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QCBSPDBBULDMAN-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)OC)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00694382 |

Source

|

| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

309.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Methyl 2-(4-hydroxy-3-methoxyphenyl)quinoline-4-carboxylate | |

CAS RN |

133676-10-5 |

Source

|

| Record name | Methyl 2-(4-hydroxy-3-methoxyphenyl)-4-quinolinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=133676-10-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 2-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)-1,2-dihydroquinoline-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00694382 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.